molecular formula C64H111N21O19 B12382735 H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH

H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH

Cat. No.: B12382735
M. Wt: 1478.7 g/mol
InChI Key: ZDSVJYBLMFDDJR-SANIHEOWSA-N
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Description

The compound “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” is a peptide composed of the following amino acids: lysine, alanine, leucine, histidine, arginine, glutamine, glutamic acid, valine, aspartic acid, and leucine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence may have unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Common reagents used in SPPS include:

    Protecting Groups: To protect reactive side chains of amino acids.

    Activating Reagents: Such as carbodiimides for coupling reactions.

    Cleavage Reagents: Such as trifluoroacetic acid for removing the peptide from the resin.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Nucleophilic substitution reactions on side chains.

    Hydrolysis: Breaking peptide bonds through the addition of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as dithiothreitol for reduction reactions.

    Nucleophiles: Such as amines for substitution reactions.

    Acids/Bases: For hydrolysis reactions, typically under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues forms disulfide bonds, while hydrolysis of peptide bonds yields free amino acids.

Scientific Research Applications

Peptides like “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.

    Industry: Used in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to trigger signaling pathways.

    Enzymes: Acting as substrates or inhibitors.

    Ion Channels: Modulating ion flow across cell membranes.

The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Peptides similar to “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” include other short chains of amino acids with varying sequences. Some examples are:

    This compound: A peptide with a similar sequence but different amino acid composition.

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a different sequence but similar functional groups.

Properties

Molecular Formula

C64H111N21O19

Molecular Weight

1478.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C64H111N21O19/c1-31(2)25-43(81-51(91)34(7)74-55(95)39(16-11-13-23-66)77-54(94)38(67)15-10-12-22-65)60(100)82-44(27-37-29-71-30-73-37)61(101)78-40(17-14-24-72-64(69)70)57(97)79-41(18-20-47(68)86)58(98)80-42(19-21-48(87)88)56(96)75-36(9)53(93)85-50(33(5)6)62(102)83-45(28-49(89)90)59(99)76-35(8)52(92)84-46(63(103)104)26-32(3)4/h29-36,38-46,50H,10-28,65-67H2,1-9H3,(H2,68,86)(H,71,73)(H,74,95)(H,75,96)(H,76,99)(H,77,94)(H,78,101)(H,79,97)(H,80,98)(H,81,91)(H,82,100)(H,83,102)(H,84,92)(H,85,93)(H,87,88)(H,89,90)(H,103,104)(H4,69,70,72)/t34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1

InChI Key

ZDSVJYBLMFDDJR-SANIHEOWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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